
4,6-Dichloropyrimidine
Overview
Description
4,6-Dichloropyrimidine is a compound useful in organic synthesis . It shows three cathodic waves in cyclic voltammograms, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . It has been used in the synthesis of N-substituted azacalix pyrimidines .
Synthesis Analysis
4,6-Dichloropyrimidines are obtained by the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . A robust, safe, and scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile has been described . In another study, twenty-nine 2-aminopyrimidine derivatives were synthesized in good to excellent yields by fusing 2-amino-4,6-dichloropyrimidine with different amines in the presence of triethylamine without using any solvent or catalyst .
Molecular Structure Analysis
The molecular formula of 4,6-Dichloropyrimidine is C4H2Cl2N2 .
Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . Amination and solvolysis reactions have been observed on 2-amino-4,6-dichloropyrimidin-5-carbaldehyde .
Physical And Chemical Properties Analysis
4,6-Dichloropyrimidine is a yellow solid . Its molecular weight is 148.98 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 176.0±0.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C .
Scientific Research Applications
Synthesis of N-substituted Azacalix Pyrimidines
4,6-Dichloropyrimidine is used in the synthesis of N-substituted azacalix pyrimidines . These compounds are of substantial interest for their perspective antiviral and psychotherapeutic activities .
Synthesis of Disubstituted Pyrimidines
It is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling . This process involves the introduction of two amino substituents in 4-amino-6-chloropyrimidine .
Biarylpyrimidine Synthesis
4,6-Dichloropyrimidine is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling . Biarylpyrimidines have been found to act as inhibitors of various enzymes and perform as multitarget RET (rearranged during transfection) inhibitors .
Study of Prototropic Equilibrium
The prototropic equilibrium in compounds derived from 4,6-Dichloropyrimidine was studied using NMR spectroscopy . This helps in understanding the behavior of these compounds in different environments.
Synthesis of Amino Substituted Pyrimidines
Amino substituted pyrimidines, which attract researchers’ interest due to their versatile biological activities, can be synthesized using 4,6-Dichloropyrimidine . These compounds have the ability to form hydrogen bonds with various biomolecules, like nucleobases .
6. Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues 4,6-Dichloropyrimidine-5-carboxaldehyde, a derivative of 4,6-Dichloropyrimidine, is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
Safety and Hazards
4,6-Dichloropyrimidine causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment/face protection should be worn, and it should not be ingested or inhaled .
Future Directions
4,6-Dichloropyrimidine has been used in the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of 2-aminopyrimidine derivatives, which have been evaluated as β-glucuronidase inhibitors . Another study reported the synthesis of new purine derivatives designed to inhibit cell cycle regulating cyclin-dependent kinases (CDKs) . These studies suggest that 4,6-Dichloropyrimidine could have potential applications in the development of new pharmaceutical products .
Mechanism of Action
Target of Action
4,6-Dichloropyrimidine is a synthetic compound that has been used in various chemical reactions and biological studies . It’s important to note that the compound’s targets can vary depending on the specific context, such as the type of cells or organisms it is interacting with, and the environmental conditions.
Mode of Action
It has been reported that the compound can undergo various chemical reactions, including amination, solvolysis, and condensation processes . These reactions occur under mild and environmentally friendly conditions, influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
Pyrimidines, the core structure of 4,6-dichloropyrimidine, play a crucial role in various biological processes, including dna and rna synthesis
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It has been reported that 2-amino-4,6-dichloropyrimidine, a related compound, can prevent the replication of certain viruses
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4,6-Dichloropyrimidine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets . .
properties
IUPAC Name |
4,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZKYIHCLDXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152403 | |
| Record name | 4,6-Dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrimidine | |
CAS RN |
1193-21-1 | |
| Record name | 4,6-Dichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloropyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-Dichloropyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTE9SA8H44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,6-Dichloropyrimidine?
A1: 4,6-Dichloropyrimidine has the molecular formula C4H2Cl2N2 and a molecular weight of 148.98 g/mol. []
Q2: What spectroscopic data is available for 4,6-Dichloropyrimidine?
A2: 4,6-Dichloropyrimidine has been characterized by various spectroscopic methods including 1H NMR, 13C NMR, HRMS, and IR. [] Additionally, its gas-phase molecular structure has been determined by electron diffraction (GED). []
Q3: What are the common starting materials for synthesizing 4,6-Dichloropyrimidine?
A3: 4,6-Dichloropyrimidine is commonly synthesized from either 4,6-dihydroxypyrimidine [, , , , , , ] or 4-chloro-6-methoxypyrimidine. [, ]
Q4: What are some challenges in the traditional synthesis of 4,6-Dichloropyrimidine and how are they addressed?
A4: Traditional methods using phosphorus oxychloride generate phosphorus-containing byproducts, posing environmental concerns. Alternative approaches utilize phosgene [, , , , ] or sulfur-containing chlorinating agents in the presence of phosphorus compounds [, ] to circumvent this issue. Another challenge is the use of organic bases which require tedious recovery and recycling. Some methods avoid organic bases altogether [, ] while others employ easily recoverable bases like pyridine. []
Q5: Are there any "green" synthesis methods for 4,6-Dichloropyrimidine?
A5: Yes, a "green" synthesis method has been reported that avoids highly toxic reactants and reduces waste by using dichlorophosphoric acid for chlorination and eliminating the need for solvents. []
Q6: What are the main applications of 4,6-Dichloropyrimidine?
A6: 4,6-Dichloropyrimidine serves as a versatile building block in organic synthesis, particularly for preparing various pyrimidine derivatives with applications in pharmaceuticals and agricultural chemicals. [, , , ]
Q7: How does the structure of 4,6-Dichloropyrimidine contribute to its reactivity?
A7: The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a valuable scaffold for introducing diverse substituents. [, ]
Q8: Can you give examples of specific reactions and products involving 4,6-Dichloropyrimidine?
A8: 4,6-Dichloropyrimidine reacts with 2-cyanomethylquinoline to yield H-chelates that can act as "intramolecular energy transfer" systems. [, ] It can also be utilized in Suzuki cross-coupling reactions with aryl/heteroaryl boronic acids to produce novel pyrimidine analogs. [] Additionally, it reacts with glycine esters to form pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. []
Q9: What role does 4,6-Dichloropyrimidine play in the synthesis of Dasatinib?
A9: In the synthesis of Dasatinib, a tyrosine kinase inhibitor, 4,6-Dichloropyrimidine is crucial for introducing the 2-methylpyrimidinyl moiety through a nucleophilic substitution reaction. []
Q10: Have computational methods been applied to study 4,6-Dichloropyrimidine?
A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity descriptors and electronic properties of 4,6-dichloropyrimidine derivatives, providing insights into their stability and potential applications. [] Additionally, ab initio calculations have been used to determine its gas-phase molecular structure and understand the effects of chlorination on the ring geometry. []
Q11: What is known about the crystal structure of 4,6-Dichloropyrimidine?
A11: 4,6-Dichloropyrimidine exists in at least two polymorphic forms. The first, reported in 1948, crystallizes in the monoclinic space group P21/a. [, ] A second monoclinic polymorph, crystallizing in the space group C2/c, was reported later. [] In both polymorphs, the molecule is planar, and the crystal structures are stabilized by N–H⋯N intermolecular hydrogen bonds. []
Q12: Are there any environmental concerns associated with 4,6-Dichloropyrimidine?
A13: While 4,6-Dichloropyrimidine itself hasn't been extensively studied for environmental impact, its production often involves hazardous reagents like phosphorus oxychloride, which can lead to phosphorus-containing waste. [] Therefore, environmentally friendly synthetic alternatives are being explored. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





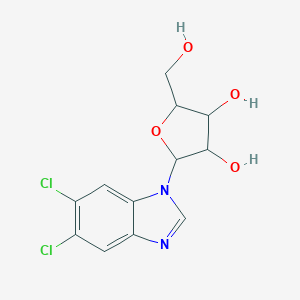
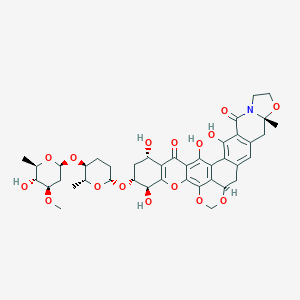

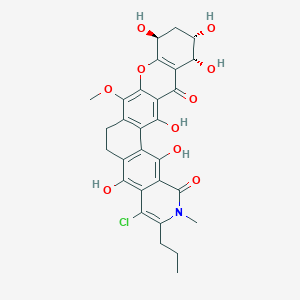
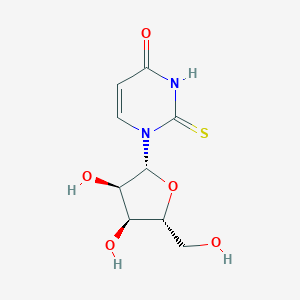
![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)

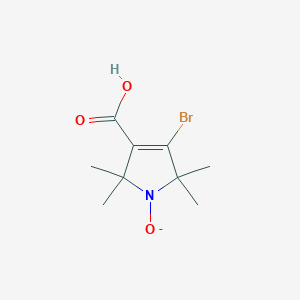
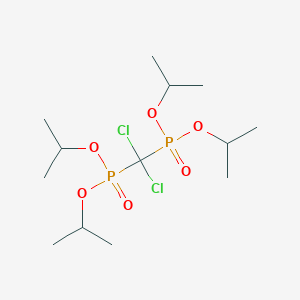
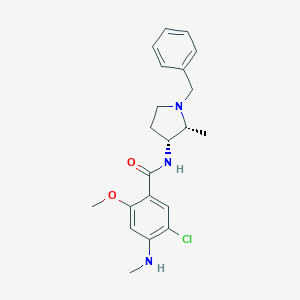

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)